Pyrrolo[1,2-b]pyridazine-3-carbonitrile
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Overview
Description
Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolo[1,2-b]pyridazine-3-carbonitrile can be synthesized through a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, methyl/ethyl propiolate, and alkaline hydrolysis agents . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pyrrolo[1,2-b]pyridazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its use in the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and applications.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Known for its potent activities against fibroblast growth factor receptors (FGFRs).
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Uniqueness
Pyrrolo[1,2-b]pyridazine-3-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)10-6-7/h1-4,6H |
InChI Key |
RRDUCQFUFXBIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=C(C=N2)C#N |
Origin of Product |
United States |
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